2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one
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Overview
Description
2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one is an organic compound with a unique structure that combines a cyclohexanone ring with a methoxybutenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the acid-catalyzed aldol condensation of cyclohexanone with 3-methoxybut-3-en-1-al. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its potential antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Shares a similar cyclohexanone structure but with a different side chain.
(3E)-4-Methoxy-3-buten-2-one: Contains a methoxybutenyl group but lacks the cyclohexanone ring.
2-(1-Cyclohexenyl)cyclohexanone: Another cyclohexanone derivative with a different side chain arrangement
Uniqueness
2-(3-Methoxybut-3-en-1-yl)cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a methoxybutenyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
827615-86-1 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(3-methoxybut-3-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-9(13-2)7-8-10-5-3-4-6-11(10)12/h10H,1,3-8H2,2H3 |
InChI Key |
WBBONJVPVNIJSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)CCC1CCCCC1=O |
Origin of Product |
United States |
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